2-iodo-N-(3-sulfamoylphenyl)benzamide

Description

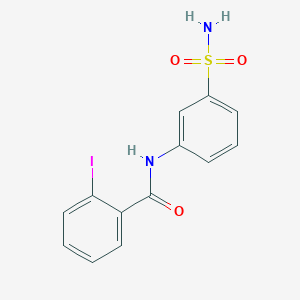

2-Iodo-N-(3-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzoyl group and a 3-sulfamoylphenyl moiety attached via the amide nitrogen. The sulfamoyl group (–SO₂NH₂) on the phenyl ring enhances hydrogen-bonding capacity, which is critical for biological activity, particularly in enzyme inhibition contexts . This compound is synthesized via amide coupling between 2-iodobenzoyl chloride and 3-sulfamoylaniline, typically under basic conditions (e.g., triethylamine) in aprotic solvents .

Properties

IUPAC Name |

2-iodo-N-(3-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZRQGIBTXVJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-sulfamoylphenyl)benzamide typically involves the iodination of a benzamide precursor. One common method starts with the reaction of 3-aminobenzenesulfonamide with 2-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a sulfone derivative .

Scientific Research Applications

2-Iodo-N-(3-sulfamoylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group, which is known for its antimicrobial properties.

Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death . Additionally, the iodine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

2-Iodo-N-(2-methoxyethyl)benzamide (Compound 27)

- Structure : Methoxyethyl group replaces the sulfamoylphenyl moiety.

- Synthesis : 34% yield via reaction of 2-iodobenzoyl chloride with 2-methoxyethylamine .

- Properties: The methoxyethyl group improves solubility in polar solvents compared to the sulfamoyl group.

N-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl) Analogs

- Structure : Trifluoromethyl-biphenyl group introduces hydrophobicity and electron-withdrawing effects.

- Synthesis : 49% yield; the trifluoromethyl group stabilizes the biphenyl system, as evidenced by ¹⁹F NMR signals at δ -62.5 ppm .

- Properties : Enhanced lipophilicity (logP ~3.5) compared to the sulfamoyl derivative (logP ~2.8), influencing membrane permeability .

Substituent Variations on the Benzoyl Ring

2-Iodo-N-(3-methoxyphenyl)benzamide

- Structure : Methoxy group at the meta position on the phenyl ring.

- Properties : The methoxy group (–OCH₃) donates electrons, altering the electronic environment of the amide bond. Melting point: 128–130°C .

2-Iodo-N-(2-methyl-5-nitrophenyl)benzamide

Hydrogen Bonding and Crystal Packing

- The sulfamoyl group in 2-iodo-N-(3-sulfamoylphenyl)benzamide facilitates robust hydrogen-bonding networks (N–H···O and O–H···N interactions), as observed in polymorphic studies of related benzamides .

- In contrast, morpholinomethyl-substituted analogs (e.g., 2-Iodo-N-(3-(morpholinomethyl)phenyl)benzamide) exhibit weaker hydrogen bonds due to steric shielding by the morpholine ring .

Enzymatic Inhibition Profiles

- Carbonic Anhydrase Inhibition: Sulfamoyl-substituted benzamides (e.g., 3,4-Dimethoxy-N-(3-sulfamoylphenyl)benzamide) show IC₅₀ values in the nanomolar range (IC₅₀ = 12 nM), attributed to the –SO₂NH₂ group mimicking the substrate’s sulfonate moiety .

- Halogen Bonding Effects: The 2-iodo substituent in the target compound enhances binding to hydrophobic enzyme pockets (e.g., in BMPR2 kinase inhibition), with a 3-fold potency increase over non-iodinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.